1-[(4-Propylphenyl)sulfonyl]piperazine
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Overview
Description
Preparation Methods
The synthesis of 1-[(4-Propylphenyl)sulfonyl]piperazine typically involves the reaction of 4-propylbenzenesulfonyl chloride with piperazine. The reaction is carried out in the presence of a base, such as triethylamine, under controlled conditions to yield the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-[(4-Propylphenyl)sulfonyl]piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-[(4-Propylphenyl)sulfonyl]piperazine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(4-Propylphenyl)sulfonyl]piperazine involves its interaction with specific molecular targets. It can act as a ligand, binding to proteins and altering their function. The pathways involved in its action depend on the specific biological context in which it is used .
Comparison with Similar Compounds
1-[(4-Propylphenyl)sulfonyl]piperazine can be compared with other sulfonyl piperazine derivatives. Similar compounds include:
- 1-[(4-Methylphenyl)sulfonyl]piperazine
- 1-[(4-Ethylphenyl)sulfonyl]piperazine
- 1-[(4-Butylphenyl)sulfonyl]piperazine
These compounds share a similar core structure but differ in the alkyl group attached to the phenyl ring. The uniqueness of this compound lies in its specific propyl group, which can influence its chemical properties and biological activity .
Properties
IUPAC Name |
1-(4-propylphenyl)sulfonylpiperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2S/c1-2-3-12-4-6-13(7-5-12)18(16,17)15-10-8-14-9-11-15/h4-7,14H,2-3,8-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJGNXLDOTDJYGH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)S(=O)(=O)N2CCNCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.